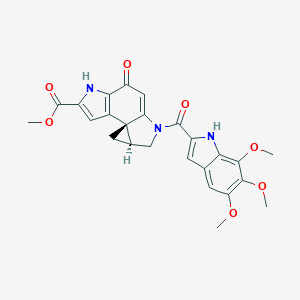![molecular formula C22H36O2 B135121 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol CAS No. 132296-11-8](/img/structure/B135121.png)
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol, commonly known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential scientific research applications. DMHP is a potent agonist of the cannabinoid receptor type 1 (CB1), which is found in abundance in the brain and central nervous system.
Wirkmechanismus
DMHP is a potent agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which is a G protein-coupled receptor that is widely distributed in the brain and central nervous system. Activation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors by DMHP leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemische Und Physiologische Effekte
DMHP has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, hypothermia, sedation, and motor impairment. DMHP has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
DMHP has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which makes it a valuable tool for investigating the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. DMHP is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of DMHP in lab experiments. One limitation is that it is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. DMHP is also highly potent, which can make it challenging to control the dose and avoid potential side effects.
Zukünftige Richtungen
There are several future directions for research on DMHP. One area of interest is the investigation of the effects of chronic DMHP exposure on the brain and behavior. Another area of interest is the development of more selective 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor agonists that can be used to investigate the specific roles of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DMHP to better understand its potential therapeutic applications.
Synthesemethoden
DMHP is synthesized through a multi-step process that involves the reaction of 3-cyclohexylpropanal with 1,1-dimethylheptylamine to produce the intermediate 3-(1,1-dimethylheptyl)cyclohexanone. This intermediate is then reacted with phenol in the presence of a base to produce DMHP.
Wissenschaftliche Forschungsanwendungen
DMHP has shown potential as a tool for scientific research in the field of cannabinoid pharmacology. It has been used to investigate the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes such as pain, inflammation, anxiety, and addiction. DMHP has also been used to study the effects of chronic cannabinoid exposure on the brain and behavior.
Eigenschaften
CAS-Nummer |
132296-11-8 |
|---|---|
Produktname |
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol |
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1 |
InChI-Schlüssel |
HNMJDLVMIUDJNH-PKOBYXMFSA-N |
Isomerische SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Kanonische SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



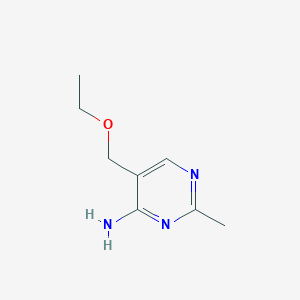
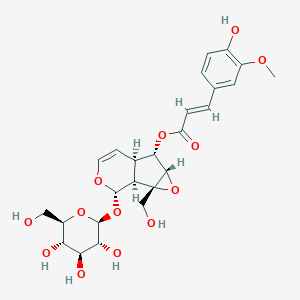
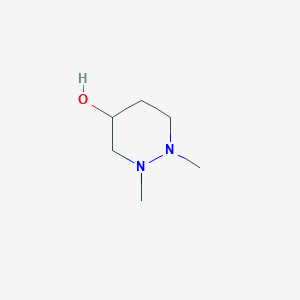


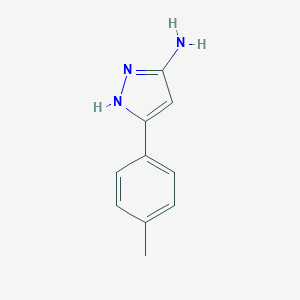
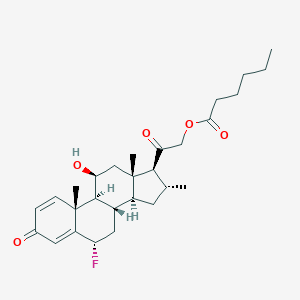
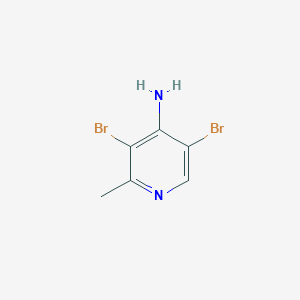
![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
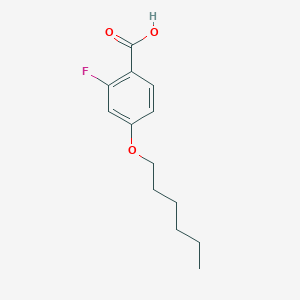
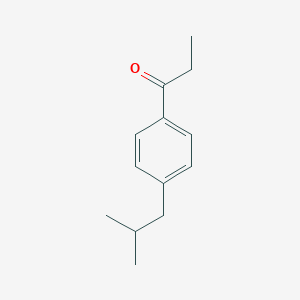
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
